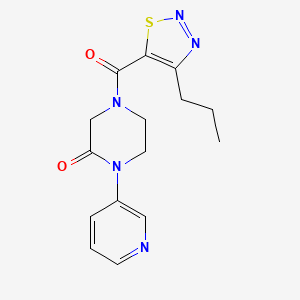
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C15H17N5O2S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C15H21N5O3S
- Molecular Weight : 319.4 g/mol
- CAS Number : 2310124-18-4
This compound features a thiadiazole ring and a piperazine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). A selectivity study indicated that certain derivatives exhibited high cytotoxicity towards cancerous cells while sparing normal cells, suggesting a promising therapeutic window.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4e | 5.36 | MCF-7 |
| 4i | 2.32 | HepG2 |
These findings suggest that modifications in the molecular structure can enhance anticancer activity significantly. For example, shifting substituents on the piperazine ring led to improved potency against cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro assays demonstrated that compounds with similar structures exhibited antibacterial and antifungal activities. The mechanism often involves interaction with bacterial enzymes or disrupting cellular processes in pathogens.
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition. For instance, related compounds have been identified as inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids involved in pain regulation. Such inhibition could lead to analgesic effects, making it a candidate for pain management therapies .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of thiadiazole-based compounds were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the piperazine scaffold significantly affected the activity levels, with some compounds achieving IC50 values below 10 µg/mL .
- Antimicrobial Testing : Compounds with similar thiadiazole structures were subjected to antimicrobial assays against common pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells through modulation of the Bax/Bcl-2 ratio and activation of caspases, highlighting their potential as therapeutic agents in oncology .
Eigenschaften
IUPAC Name |
4-(4-propylthiadiazole-5-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-2-4-12-14(23-18-17-12)15(22)19-7-8-20(13(21)10-19)11-5-3-6-16-9-11/h3,5-6,9H,2,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQINGYIQUFPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














